N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
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Overview
Description
N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide typically involves multiple steps, starting with the construction of the thienopyrimidine core. One common approach is the reaction of thiophene-2-carboxamides with formic acid to produce thieno[3,2-d]pyrimidin-4-ones[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. Thienopyrimidines are known to interact with various biological targets, making them useful in the study of enzyme inhibition and receptor binding.
Medicine: Medically, this compound has shown promise as an anticancer agent. Its ability to inhibit the growth of cancer cells has been the subject of numerous studies, highlighting its potential as a therapeutic agent.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its structural complexity and biological activity make it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism by which N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes that contribute to disease states. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)acetamide
Thieno[3,4-b]pyridine derivatives
Thieno[2,3-d]pyrimidine derivatives
Uniqueness: N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide stands out due to its specific structural features and biological activity
Properties
IUPAC Name |
N-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10(19)17(2)11-3-6-18(7-4-11)14-13-12(5-8-20-13)15-9-16-14/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUBMZXHDURVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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